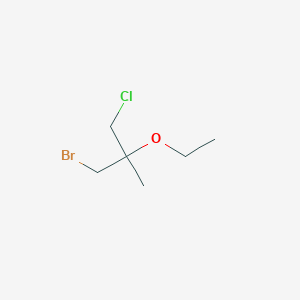
2-(Bromomethyl)-5-(difluoromethyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-(difluoromethyl)furan is an organic compound characterized by the presence of a furan ring substituted with bromomethyl and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromination of 2-methyl-5-(difluoromethyl)furan: This method involves the bromination of 2-methyl-5-(difluoromethyl)furan using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
Difluoromethylation of 2-(bromomethyl)furan: Another approach involves the difluoromethylation of 2-(bromomethyl)furan using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3). The reaction is conducted under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of 2-(Bromomethyl)-5-(difluoromethyl)furan typically involves large-scale bromination and difluoromethylation reactions. The processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 2-(Bromomethyl)-5-(difluoromethyl)furan undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding furan derivatives with oxidized functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids, ketones, and aldehydes.
Reduction: Formation of primary alcohols and alkanes.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-(difluoromethyl)furan has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-(difluoromethyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)furan: Lacks the difluoromethyl group, making it less stable and less lipophilic.
2-(Chloromethyl)-5-(difluoromethyl)furan: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and biological activity.
2-(Bromomethyl)-5-(trifluoromethyl)furan: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
Uniqueness
2-(Bromomethyl)-5-(difluoromethyl)furan is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity, stability, and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C6H5BrF2O |
|---|---|
Poids moléculaire |
211.00 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-(difluoromethyl)furan |
InChI |
InChI=1S/C6H5BrF2O/c7-3-4-1-2-5(10-4)6(8)9/h1-2,6H,3H2 |
Clé InChI |
GNJGABUDJGDBGN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


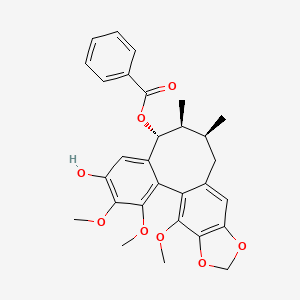


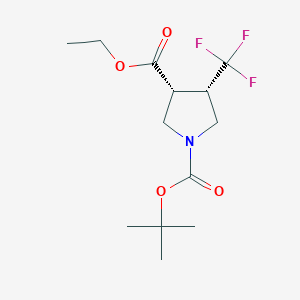
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)

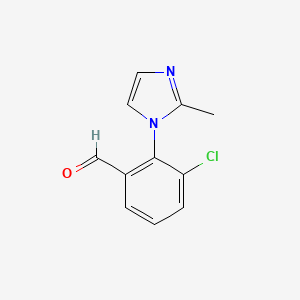
![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)
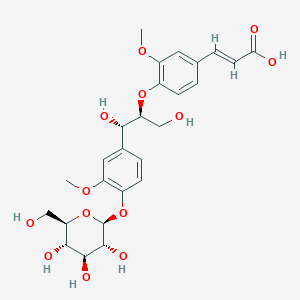
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
amine](/img/structure/B15239180.png)

